molecular formula C22H28O4 B8554323 vamorolone

vamorolone

Cat. No.: B8554323
M. Wt: 356.5 g/mol
InChI Key: ZYTXTXAMMDTYDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

vamorolone is a complex organic compound with significant biological and chemical properties. It is a 21-hydroxy steroid, which plays a crucial role in various biochemical processes .

Preparation Methods

The synthesis of vamorolone involves multiple steps. One common synthetic route includes the use of 1-bromo-4-(2-phenylpropyl)benzene and ethisterone as starting materials. The reaction is catalyzed by bis(triphenylphosphine)palladium(II) chloride and copper(I) iodide in the presence of triethylamine and anhydrous acetonitrile. The mixture is stirred under nitrogen at 70°C for 8 hours, followed by extraction and purification using column chromatography .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

vamorolone has numerous applications in scientific research. It is used in the study of steroid metabolism and its effects on various biological systems. In medicine, it is investigated for its potential therapeutic effects in treating hormonal imbalances and inflammatory conditions. In the chemical industry, it serves as a precursor for synthesizing other complex molecules .

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. It binds to steroid receptors, modulating gene expression and influencing various physiological processes. The exact mechanism involves the activation of receptor-mediated signaling pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar compounds include other 21-hydroxy steroids such as cortisol and corticosterone. Compared to these compounds, vamorolone has unique structural features that contribute to its distinct biological activities .

Properties

Molecular Formula

C22H28O4

Molecular Weight

356.5 g/mol

IUPAC Name

17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H28O4/c1-13-10-18-16-5-4-14-11-15(24)6-8-20(14,2)17(16)7-9-21(18,3)22(13,26)19(25)12-23/h6-8,11,13,16,18,23,26H,4-5,9-10,12H2,1-3H3

InChI Key

ZYTXTXAMMDTYDQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1(C(=O)CO)O)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.